molecular formula C12H16N2O4S B12917189 N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine CAS No. 88327-96-2

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine

Cat. No.: B12917189
CAS No.: 88327-96-2
M. Wt: 284.33 g/mol
InChI Key: BYYDMDWOJRQKEX-UHFFFAOYSA-N
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Description

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is a compound that features a pyrrolidine ring, a sulfonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is unique due to the combination of its pyrrolidine ring, sulfonyl group, and amino acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

This compound features a unique combination of a pyrrolidine ring and a sulfonyl group attached to a phenyl moiety, along with a glycine structure. This configuration contributes to its diverse biological activities. The molecular formula can be represented as follows:

C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : The compound's structure may enhance its ability to interfere with viral replication mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
N-(4-Aminophenyl)glycineAmino group on phenyl ringAnti-inflammatory
N-(4-Methylphenyl)glycineMethyl substitution on phenyl ringNeuroprotective
N-(4-Sulfamoylphenyl)glycineSulfamoyl group instead of sulfonylAntibacterial
N-[4-(Thiazole-2-sulfonyl)phenyl]glycineThiazole ring instead of pyrrolidineAntiviral

This compound stands out due to its specific combination of functional groups, which may enhance its pharmacological profile compared to other derivatives.

The biological activity of this compound can be attributed to its interactions at the molecular level. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Modulation of Receptor Activity : It could interact with neurotransmitter receptors, influencing neuroprotective pathways.
  • Antiviral Mechanisms : By interfering with viral protein synthesis or replication processes, it demonstrates potential antiviral properties.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. For example:

  • In Vivo Studies : Animal models have shown that administration of this compound significantly reduces markers of inflammation and improves cognitive function in neurodegenerative models.
  • In Vitro Assays : Cell culture experiments indicate that the compound effectively inhibits the replication of certain viruses, suggesting potential applications in antiviral therapy.

Properties

CAS No.

88327-96-2

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid

InChI

InChI=1S/C12H16N2O4S/c15-12(16)9-13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-8-14/h3-6,13H,1-2,7-9H2,(H,15,16)

InChI Key

BYYDMDWOJRQKEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O

Origin of Product

United States

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